molecular formula C14H13N4O3+ B15134667 7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione

7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione

Cat. No.: B15134667
M. Wt: 285.28 g/mol
InChI Key: DXJHKBZRXPENHE-UHFFFAOYSA-N
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Description

7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with a methoxyphenylmethyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with 5-methylpyrazolo[3,4-d]pyrimidine-4,6-dione in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its inhibition of kinases can interfere with cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione is unique due to its specific methoxyphenylmethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor compared to similar compounds .

Properties

Molecular Formula

C14H13N4O3+

Molecular Weight

285.28 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione

InChI

InChI=1S/C14H13N4O3/c1-17-13(19)11-7-15-16-12(11)18(14(17)20)8-9-3-5-10(21-2)6-4-9/h3-7H,8H2,1-2H3/q+1

InChI Key

DXJHKBZRXPENHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CN=NC2=[N+](C1=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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